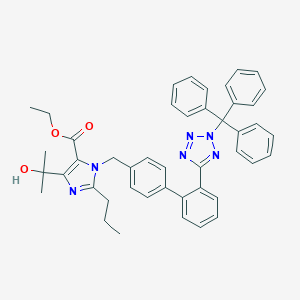

N-Trityl Olmesartan Ethyl Ester

Overview

Description

N-Trityl Olmesartan ethyl ester is a Olmesartan medoxomil intermediate.�

Scientific Research Applications

Bioavailability and Drug Formulation

- Olmesartan, including its derivatives like N-Trityl Olmesartan Ethyl Ester, is primarily utilized for its antihypertensive properties. Notably, Olmesartan Medoxomil, an ester prodrug of Olmesartan, has been developed to enhance oral bioavailability. It is suited for once-daily oral administration, available in tablet form, indicating the importance of prodrug formulations like this compound in improving drug efficacy (Liederer, 2007).

Pharmaceutical Development and Bioequivalence

- In the pursuit of optimizing formulations, studies have compared various forms of Olmesartan. A study aimed to establish the bioequivalence of two formulations of Olmesartan 40 mg, suggesting that the development of different ester formulations could be crucial for achieving desired therapeutic outcomes (Changani et al., 2020).

Nanotechnology in Drug Delivery

- The application of nanotechnology in drug delivery systems is a significant area of research for compounds like Olmesartan. A study on Olmesartan Medoxomil-Loaded Nanosponges highlights how nanotechnology can be employed to improve the solubility, dissolution rate, and overall bioavailability of drugs like Olmesartan, indicating a potential pathway for this compound in similar pharmaceutical applications (Almutairy et al., 2021).

Cardiovascular and Pharmacokinetic Research

- Research extends into understanding the cardiovascular impact of Olmesartan formulations. A study focused on the effects of Olmesartan Medoxomil on pulse wave velocity and aortic remodeling provides insights into the cardiovascular implications of drug formulations (Paulis et al., 2012). Moreover, another study sheds light on the pharmacokinetic and metabolic profiles of Olmesartan Medoxomil, emphasizing the importance of understanding the metabolic pathways and interactions of drug formulations (Laeis et al., 2001).

Mechanism of Action

Target of Action

N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker, Olmesartan Medoxomil . Angiotensin II receptors are the primary targets of this compound. These receptors play a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different organic solvents can affect its absorption and distribution . Furthermore, factors such as pH and temperature could potentially impact the stability and activity of the compound.

Safety and Hazards

Properties

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGOYACZYXKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

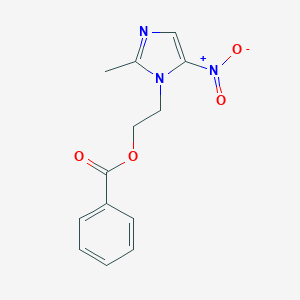

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is understanding the solubility of N-Trityl Olmesartan Ethyl Ester in different solvents important?

A1: Solubility plays a critical role in pharmaceutical development, particularly in the formulation and potential delivery of a drug. Knowing how well this compound dissolves in various organic solvents [] is crucial for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

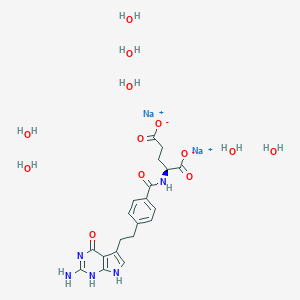

![n-[4-(Methylamino)benzoyl]-l-glutamic acid](/img/structure/B32035.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)